
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide administration can lead to a range of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety-like behaviors, and decreased drug-seeking behaviors. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase slow-wave sleep in rodents, suggesting that it may have potential as a sleep aid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a research tool is its high selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to be well-tolerated in animal models, with few adverse effects observed. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide and its applications in neurological and psychiatric disorders. One area of interest is the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a treatment for drug addiction, given its ability to block the rewarding effects of drugs of abuse. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide in anxiety disorders, sleep disorders, and other neurological and psychiatric conditions. Finally, there is a need for continued research into the pharmacokinetics and safety of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, in order to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-propynoic acid with cycloheptylamine and piperidine. The resulting product is then purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to reduce anxiety-like behaviors in rodents and to block the rewarding effects of cocaine and other drugs of abuse.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(15-14-18-9-4-3-5-10-18)22-19-11-8-16-23(17-19)20-12-6-1-2-7-13-20/h3-5,9-10,19-20H,1-2,6-8,11-13,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJDQOEQNKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
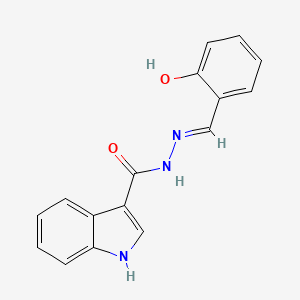
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)
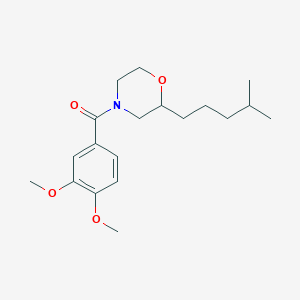
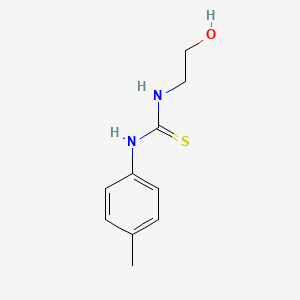
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
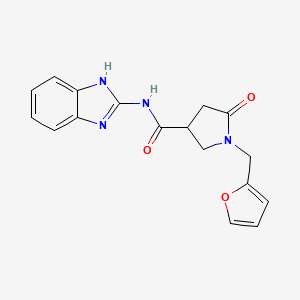
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

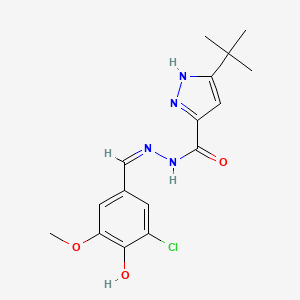
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)